6-Bromo-1,1-dimethylisochroman-4-one
Overview
Description
6-Bromo-1,1-dimethylisochroman-4-one is an organic compound with the molecular formula C11H11BrO2 It is a brominated derivative of isochroman, featuring a bromine atom at the 6th position and two methyl groups at the 1st position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1,1-dimethylisochroman-4-one typically involves the bromination of 1,1-dimethylisochroman-4-one. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the aromatic ring of 1,1-dimethylisochroman-4-one in the presence of a Lewis acid catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 6th position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar reaction conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1,1-dimethylisochroman-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 1,1-dimethylisochroman-4-one.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Major Products Formed
Substitution: Products vary depending on the nucleophile used, such as 6-alkyl or 6-aryl derivatives.
Oxidation: Products include carboxylic acids, aldehydes, or ketones.
Reduction: The major product is 1,1-dimethylisochroman-4-one.
Scientific Research Applications
6-Bromo-1,1-dimethylisochroman-4-one has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Drug Discovery: Investigated for its potential pharmacological properties and as a building block for drug candidates.
Material Science: Utilized in the development of novel materials with specific properties.
Biological Studies: Studied for its interactions with biological systems and potential biological activity.
Mechanism of Action
The mechanism of action of 6-Bromo-1,1-dimethylisochroman-4-one depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
1,1-Dimethylisochroman-4-one: Lacks the bromine atom, resulting in different reactivity and properties.
6-Chloro-1,1-dimethylisochroman-4-one: Similar structure with a chlorine atom instead of bromine, leading to variations in chemical behavior.
6-Fluoro-1,1-dimethylisochroman-4-one: Contains a fluorine atom, affecting its electronic properties and reactivity.
Uniqueness
6-Bromo-1,1-dimethylisochroman-4-one is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential for halogen bonding. This makes it valuable in applications where specific interactions or modifications are desired.
Properties
IUPAC Name |
6-bromo-1,1-dimethylisochromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO2/c1-11(2)9-4-3-7(12)5-8(9)10(13)6-14-11/h3-5H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDKZYTHWEDPTBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=C(C=C2)Br)C(=O)CO1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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